1,2-dimethyl-4-nitro-1H-imidazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-5-nitroimidazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-3-7-5(9(10)11)4(6)8(3)2/h6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTQSPSXMMGTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176061 | |
| Record name | 5-Amino-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21677-57-6 | |
| Record name | 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21677-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1,2-dimethyl-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021677576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC342711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1,2 Dimethyl 4 Nitro 1h Imidazol 5 Amine
Nucleophilic Reactions Involving the Amino Group
The lone pair of electrons on the nitrogen atom of the 5-amino group confers nucleophilic character, making it a primary site for reactions with a wide range of electrophiles.
The primary amino group of 1,2-dimethyl-4-nitro-1H-imidazol-5-amine is expected to readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction results in the formation of the corresponding amide derivatives. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. While the imidazole (B134444) ring nitrogens are also weakly nucleophilic, selective N-acylation of the exocyclic amino group is generally achievable under controlled conditions. jst.go.jp
| Acylating Agent | Typical Solvent | Base/Catalyst | Product Type |
|---|---|---|---|
| Acetyl Chloride (CH₃COCl) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine, Triethylamine | N-acetyl amide |
| Acetic Anhydride ((CH₃CO)₂O) | Pyridine, Acetic Acid | None (or catalytic H₂SO₄) | N-acetyl amide |
| Benzoyl Chloride (C₆H₅COCl) | DCM, THF, Pyridine | Pyridine, Triethylamine | N-benzoyl amide |
Primary amines are well-known to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. mdpi.com The amino group of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition step forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). mdpi.comresearchgate.net This reaction is typically reversible and is often the first step in the formation of an imine. mdpi.com The stability of the hemiaminal intermediate can vary; for some heterocyclic amines, stable hemiaminals can be isolated, particularly when the aldehyde reactant contains electron-withdrawing groups. mdpi.comresearchgate.net
Following the initial formation of the hemiaminal intermediate, a dehydration reaction (elimination of a water molecule) typically occurs, leading to the formation of an imine (C=N bond), commonly referred to as a Schiff base. mdpi.com This condensation reaction is one of the most fundamental and widely used reactions of primary amines. mdpi.comderpharmachemica.com The formation of Schiff bases from amino-substituted heterocycles is a common strategy for synthesizing new derivatives with diverse biological activities. mdpi.comresearchgate.net The reaction is generally acid-catalyzed and often requires the removal of water to shift the equilibrium towards the product side. mdpi.com
| Carbonyl Compound | Typical Solvent | Catalyst | Conditions |
|---|---|---|---|
| Benzaldehyde | Ethanol (B145695), Methanol (B129727) | Acetic Acid (catalytic) | Reflux |
| 4-Chlorobenzaldehyde | Methanol | Acetic Acid (catalytic) | Reflux |
| Acetone | Ethanol | None or mild acid | Reflux, Dean-Stark trap |
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the imidazole ring. Its most common transformation is reduction to an amino group, which can proceed through various intermediates.
The nitro group at the C4 position is susceptible to reduction by a variety of chemical and biological methods. Complete reduction of the nitro group yields the corresponding diamino derivative, 1,2-dimethyl-1H-imidazole-4,5-diamine. This transformation is highly significant as it drastically alters the electronic and chemical nature of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one.
In a relevant biological context, the related compound 1,2-dimethyl-5-nitroimidazole (dimetridazole) is known to be reduced to its amine derivative, 5-amino-1,2-dimethylimidazole, in certain anaerobic bacteria. nih.gov This biological reduction highlights the susceptibility of the nitroimidazole core to this transformation. Chemically, this reduction can be accomplished using a range of standard reagents for nitroarene reduction. nih.gov
| Reagent | Typical Conditions | Notes |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol, room temperature | Common catalytic hydrogenation method. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol, Reflux | A classic method for nitro group reduction. mdpi.com |
| Iron (Fe) powder | Acetic Acid or HCl/Ethanol | Cost-effective and mild reducing agent. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions in some cases. |
The reduction process is stepwise, proceeding through nitroso and hydroxylamine (B1172632) intermediates. Under certain conditions, these intermediates can be isolated, but typically the reaction proceeds to the fully reduced amine.
Electrophilic Aromatic Substitution on the Imidazole Ring
Electrophilic aromatic substitution is a characteristic reaction of aromatic systems. masterorganicchemistry.com However, in the case of this compound, the carbon atoms of the imidazole ring (positions C2, C4, and C5) are fully substituted. Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, require a C-H bond on the ring to be replaced by an electrophile. youtube.com
Due to the absence of any ring C-H bonds, this compound cannot undergo typical electrophilic aromatic substitution. The reactivity of the ring towards electrophiles is also complex. The 5-amino group is a powerful activating group, while the 4-nitro group is strongly deactivating. libretexts.org This push-pull arrangement polarizes the molecule, but the lack of an available site for substitution prevents canonical reactions. Any reaction with a strong electrophile would likely occur at the more nucleophilic exocyclic amino group, as detailed in section 3.1, rather than on the fully substituted and relatively electron-deficient aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, O-arylation)
The functionalization of nitroimidazole scaffolds through palladium-catalyzed cross-coupling reactions is a significant strategy for creating complex derivatives. The presence of the nitro group influences the electronic properties of the imidazole ring, rendering certain positions susceptible to C-H activation and subsequent arylation. koreascience.kracs.org
The Suzuki-Miyaura coupling has been successfully employed for the synthesis of aryl-substituted nitroimidazoles. For instance, 5-chloro-1-methyl-4-nitroimidazole (B20735) reacts with various arylboronic acids in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), to yield 5-aryl-1-methyl-4-nitroimidazoles. nih.gov This approach provides a more direct and efficient route compared to multi-step methods. nih.gov Studies have shown that the efficiency of Suzuki-Miyaura cross-coupling reactions of nitroimidazoles can sometimes be slightly lower than direct C-H arylation methods. acs.orgnih.gov The reaction conditions are crucial, with specific ligands like BrettPhos being essential for coupling nitroarenes with boronic acids, particularly for challenging substrates where other common ligands prove ineffective. mdpi.com
| Nitroimidazole Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 5-chloro-1-methyl-4-nitroimidazole | Arylboronic acids | Pd(PPh₃)₂(Cl)₂ | K₂CO₃, TBAB, Water, 70-80 °C | 5-aryl-1-methyl-4-nitroimidazoles | nih.gov |
| Nitroarenes (general) | Arylboronic acids | Pd(acac)₂ / BrettPhos | K₃PO₄, 18-crown-6, Dioxane, 130 °C | Biaryls | mdpi.com |
| Nitro-perylenediimide | Arylboronic acids | Pd(PPh₃)₄ | - | Aryl-perylenediimides | mdpi.com |
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.orgmdpi.com It typically employs a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orgmdpi.com While direct examples involving this compound are not prominent in the provided literature, the methodology has been applied to other heterocyclic systems, such as 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones, for structural modulation. rsc.org This suggests the potential for applying Sonogashira coupling to suitably halogenated derivatives of the title compound to introduce alkynyl moieties.
O-arylation and other C-N cross-coupling reactions, often extensions of the Buchwald-Hartwig amination protocol, are powerful tools for forming carbon-heteroatom bonds. nih.govrsc.org These reactions have been used to synthesize complex nitrogen-rich heterocyclic cores. rsc.org The development of versatile ligands has expanded the scope of these reactions to include a wide range of functionalized aryl halides and amines. rsc.org
Radical Reactions and Electron-Transfer Processes (e.g., SRN1 mechanisms, TDAE strategy)
Nitroimidazoles are highly susceptible to electron-transfer processes, which form the basis of their biological activity and synthetic transformations. nih.govnih.gov The radical nucleophilic substitution (SRN1) mechanism is a prominent pathway for the functionalization of these compounds. rsc.orgrsc.org In an SRN1 reaction, a radical anion is generated from the nitroimidazole, which then expels a leaving group to form a radical. This radical can then react with a nucleophile to form a new radical anion, propagating a chain reaction.
The anions of various nitroimidazoles, including 2-methyl-4(5)-nitroimidazole, have been shown to undergo SRN1 reactions with a range of halogeno-nitroalkanes to yield N(1)-(nitroalkyl) derivatives. rsc.org This mechanism has also been implicated in the C-alkylation of 5-nitroimidazoles with nitroalkane anions. uq.edu.au
A specific and powerful strategy for initiating these electron-transfer processes is the use of tetrakis(dimethylamino)ethylene (TDAE) . TDAE is a strong reducing agent that can generate an anion from a halogenated derivative under mild conditions through two sequential single-electron transfers. mdpi.comsemanticscholar.org This methodology has been successfully applied to functionalize 5-nitro-1H-imidazole derivatives. nih.govnih.gov For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole reacts with various carbonyl compounds in the presence of TDAE to produce highly functionalized alcohol derivatives in moderate to good yields. nih.gov The reaction proceeds by TDAE-mediated formation of a carbanion from the chloromethyl group, which then acts as a nucleophile. mdpi.comsemanticscholar.org
| Starting Material | Electrophile (Carbonyl Compound) | Reagent | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Various aromatic aldehydes | TDAE | DMF, -20 °C to rt | 2-aryl-1-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanols | 24–78% | nih.gov |
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | α-ketoesters | TDAE | DMF, -20 °C to rt | Substituted 2-hydroxypropanoates | - | nih.gov |
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | α-diketones | TDAE | DMF, -20 °C to rt | Substituted 2-hydroxy-acenaphthylen-1(2H)-one | - | nih.gov |
Cycloaddition Reactions of Imidazole Enamines (for related structures)
The 5-amino group of this compound imparts enamine-like character to the molecule. Enamines are versatile intermediates in organic synthesis, particularly in cycloaddition reactions for constructing carbo- and heterocyclic rings. bohrium.comresearchgate.net These reactions are effective due to the nucleophilic nature of the β-carbon atom of the enamine system. bohrium.com
Common cycloaddition pathways involving enamines include:
[4+2] Cycloadditions (Diels-Alder type): Enamines can act as dienophiles or be part of a diene system to react with various substrates, leading to six-membered rings. bohrium.com
[3+2] Cycloadditions: These reactions involve a three-atom component and a two-atom component (the enamine double bond). For instance, enamines exhibit high reactivity in 1,3-dipolar cycloaddition reactions with azides. bohrium.com This pathway is used to synthesize various five-membered heterocyclic systems. rsc.orgrsc.orgorganic-chemistry.org
[2+2] Cycloadditions: Reactions of enamines with alkenes or alkynes can lead to the formation of four-membered cyclobutane (B1203170) rings. researchgate.net
While specific examples for this compound are not detailed, the inherent enamine structure suggests its potential participation in such cycloaddition reactions, likely after conversion to a more reactive intermediate or with highly activated reaction partners. The electronic nature of the nitroimidazole ring would significantly influence the regioselectivity and feasibility of these transformations.
Isomerization and Rearrangement Phenomena
Isomerization in nitroimidazoles can refer to the tautomeric equilibrium between 4-nitro and 5-nitro forms. wikipedia.org However, in this compound, the presence of methyl groups at both N1 and C2 positions prevents such tautomerism.
More complex skeletal rearrangements can occur under specific conditions. A notable example is the photolytic rearrangement of metronidazole (B1676534) (1-hydroxyethyl-2-methyl-5-nitroimidazole), a structurally related 5-nitroimidazole. rsc.org Ultraviolet irradiation of metronidazole in an oxygen-free aqueous solution induces a rearrangement to form N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. rsc.org This transformation indicates that the nitroimidazole ring is susceptible to cleavage and reorganization upon energetic input, proceeding through a labile intermediate. rsc.org This type of rearrangement highlights a potential transformation pathway for other nitroimidazoles, including the title compound, under photochemical conditions.
Advanced Spectroscopic Characterization Techniques in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Applications, 4.1.2. ¹³C NMR Applications, and 4.1.3. Advanced 2D NMR Techniques
No specific ¹H NMR, ¹³C NMR, or advanced 2D NMR (e.g., COSY, HSQC, HMBC) spectra or data sets for 1,2-dimethyl-4-nitro-1H-imidazol-5-amine have been published. Such data would be invaluable for confirming the positions of the two methyl groups, the amine, and the nitro group on the imidazole (B134444) ring, as well as establishing through-bond and through-space correlations between atoms.
Infrared (IR) Spectroscopy for Functional Group Analysis
An IR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the methyl groups, C=N and C=C stretching of the imidazole ring, and prominent asymmetric and symmetric stretching vibrations for the nitro group (NO₂). However, no experimentally obtained IR spectrum is available in the searched literature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and to gain structural insights from fragmentation patterns. While the molecular weight of this compound is known to be 156.14 g/mol , specific experimental mass spectra (e.g., EI, ESI) and detailed fragmentation analyses are not documented. This information would be crucial for confirming the molecular formula (C₅H₈N₄O₂) and understanding the stability of the molecule and its substructures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. There are no published crystallographic reports or entries in crystallographic databases for this compound. Such a study would offer unambiguous confirmation of its molecular geometry and packing in the crystal lattice.
While information exists for isomers and related nitroimidazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. The absence of primary research detailing the synthesis and subsequent characterization of this specific molecule in peer-reviewed journals or public repositories makes it impossible to provide the requested in-depth, data-driven article. Further experimental research is required to characterize this compound and make its spectroscopic data available to the scientific community.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Furthermore, weaker interactions like C—H⋯O and C—H⋯N also contribute to the formation of a three-dimensional network. nih.gov In some structures, π–π stacking interactions between the imidazole rings of adjacent molecules are observed, further stabilizing the crystal packing. nih.gov The presence of a nitro group, with its electronegative oxygen atoms, and an amine group, with its hydrogen bond donor capabilities, in this compound strongly suggests that hydrogen bonding would be a dominant factor in its crystal structure. The amine group can act as a hydrogen bond donor, while the nitro group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.
These interactions are critical in determining the density, stability, and even the polymorphic forms of the compound. The specific nature and geometry of these hydrogen bonds can be tabulated from crystallographic data of similar molecules.
Table 1: Examples of Intermolecular Interactions in a Related Nitroimidazole Derivative nih.gov
| Interaction Type | Donor-H···Acceptor | Description |
| Hydrogen Bond | N—H···N | Links molecules into chains and forms ring motifs. |
| Hydrogen Bond | C—H···O | Contributes to the formation of a 3D network. |
| Hydrogen Bond | C—H···N | Further links molecular chains. |
| π–π Stacking | Imidazole ring···Imidazole ring | Stabilizes the packing between molecular layers. |
Conformational Analysis in the Solid State
Conformational analysis of molecules in the solid state reveals the specific three-dimensional arrangement of atoms adopted within the crystal lattice. This conformation is often a low-energy state influenced by the intermolecular forces discussed previously. For nitroimidazole derivatives, a key conformational feature is the orientation of the nitro group relative to the imidazole ring.
In the solid state, the nitro group is often found to be nearly coplanar with the imidazole ring, which can be attributed to resonance effects. However, slight deviations from planarity can occur due to steric hindrance from adjacent substituents or as a result of crystal packing forces. The torsion angles involving the nitro group and the imidazole ring are key parameters derived from crystallographic studies that define this aspect of the molecular conformation.
For instance, in the crystal structure of (E)-1-methyl-5-nitro-1H-imidazole-2-carbaldehyde O-benzyloxime, the dihedral angle between the nitro group and its attached imidazole ring is 7.87 (17)°. nih.gov In other related structures, this dihedral angle can vary, indicating a degree of conformational flexibility that can be influenced by the crystalline environment. The conformation of the methyl and amine substituents on the this compound ring would similarly be fixed in the solid state, with their positions determined by a combination of intramolecular steric effects and intermolecular packing forces.
Table 2: Illustrative Conformational Data from an Analogous Nitroimidazole Compound nih.gov
| Torsion Angle | Value (°) | Description |
| O-N-C-C (Nitro group relative to ring) | 7.87 (17) | Describes the slight out-of-plane twist of the nitro group. |
It is important to reiterate that while the principles of crystal packing, hydrogen bonding, and conformational analysis are general, the specific structural parameters for this compound would require its own dedicated crystallographic study. The data from related compounds provide a valuable framework for predicting and understanding its likely solid-state behavior.
Computational and Theoretical Investigations of 1,2 Dimethyl 4 Nitro 1h Imidazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. It is used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and NMR chemical shifts, with a good balance between accuracy and computational cost.
The geometry optimization process involves finding a stationary point on the potential energy surface, which corresponds to a stable conformation of the molecule. The resulting optimized structure provides insights into the planarity of the imidazole (B134444) ring and the orientation of the methyl and nitro substituent groups. For substituted imidazoles, the planarity of the ring is a key feature, although minor distortions can occur upon substitution.
Below is a table of representative theoretical geometric parameters for a substituted nitroimidazole ring, calculated using DFT. These values are illustrative of what would be expected for 1,2-dimethyl-4-nitro-1H-imidazol-5-amine.
| Parameter | Typical Value |
|---|---|
| C-N (ring) Bond Length | 1.30 - 1.40 Å |
| C-C (ring) Bond Length | 1.35 - 1.45 Å |
| C-NO₂ Bond Length | 1.40 - 1.50 Å |
| N-O (nitro) Bond Length | 1.20 - 1.25 Å |
| C-N-C (ring) Bond Angle | 105 - 115° |
| N-C-N (ring) Bond Angle | 105 - 115° |
| O-N-O (nitro) Bond Angle | 120 - 130° |
Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and normal modes of a molecule. nih.gov These calculations are typically performed on the optimized geometry, and the resulting frequencies are often scaled by an empirical factor to better match experimental data. nih.gov
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key vibrational modes would include:
N-O stretching of the nitro group, typically appearing in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric) regions.
C-N stretching within the imidazole ring.
C-H stretching of the methyl groups.
Ring breathing modes of the imidazole core.
A detailed interpretation of the vibrational spectra can be achieved through the calculation of the Potential Energy Distribution (PED), which provides a quantitative measure of the contribution of each internal coordinate to a given normal mode. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-O Asymmetric Stretch | 1500 - 1600 |
| N-O Symmetric Stretch | 1300 - 1400 |
| C=N Ring Stretch | 1600 - 1680 |
| C-N Ring Stretch | 1250 - 1350 |
| C-H (methyl) Stretch | 2850 - 3000 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. mdpi.comresearchgate.net
By applying the GIAO method at the DFT level of theory, one can predict the ¹H and ¹³C NMR chemical shifts for this compound. nih.gov These calculations are typically performed on the optimized molecular geometry, and the calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com
The predicted chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups, leading to characteristic shifts for the protons and carbons in the molecule.
| Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| C2 (imidazole ring) | 140 - 150 |
| C4 (imidazole ring) | 135 - 145 |
| C5 (imidazole ring) | 115 - 125 |
| C (N-methyl) | 30 - 40 |
| C (C-methyl) | 10 - 20 |
| H (N-methyl) | 3.5 - 4.5 |
| H (C-methyl) | 2.0 - 3.0 |
| H (amino) | 5.0 - 7.0 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich amino group and the imidazole ring, while the LUMO is likely to be centered on the electron-deficient nitro group. This distribution of frontier orbitals suggests that the amino group is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack. The HOMO-LUMO gap for nitroimidazole derivatives is typically in the range of 3-4 eV. nih.gov
| Parameter | Typical Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.0 - 4.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) correspond to areas of low electron density and are prone to nucleophilic attack. nih.gov
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The area around the amino group's hydrogen atoms would likely exhibit a positive potential, indicating a propensity for nucleophilic interaction. The MEP map provides a visual confirmation of the electronic effects of the substituent groups on the reactivity of the imidazole ring.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry can be employed to investigate the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the available literature, theoretical methods could be applied to explore various reactions, such as:
Protonation: Identifying the most likely site of protonation by comparing the energies of the different protonated species.
Substitution reactions: Modeling the substitution of the amino or nitro groups to understand the regioselectivity and reactivity of the molecule.
Decomposition pathways: Investigating the thermal decomposition mechanisms, which is particularly relevant for nitro-containing compounds.
These studies would typically involve locating the transition state structures connecting reactants and products and performing intrinsic reaction coordinate (IRC) calculations to confirm the reaction pathway.
Transition State Characterization
The characterization of a transition state (TS) is fundamental to understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties determine the feasibility and rate of a reaction. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize these transient structures.
For this compound, identifying the transition states for potential reactions, such as degradation pathways or synthetic routes, would involve mapping the potential energy surface. The reliability of such calculations has been confirmed in studies on other nitroimidazole drugs, where methods like M06-2X have been successfully used to optimize the geometries of transition states, intermediates, and products. nih.gov A key feature of a computationally verified transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Table 1: Hypothetical Transition State Parameters for a Reaction of this compound (Note: Data is illustrative as specific studies are unavailable)
| Reaction Pathway | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) in TS | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Nitro Group Reduction | DFT/B3LYP/6-31G(d) | N/A | C-N, N-O | N/A |
Kinetic and Thermodynamic Parameters of Reactions
Once transition states are characterized, conventional transition state theory (TST) can be applied to calculate key kinetic and thermodynamic parameters. nih.gov This allows for the prediction of reaction rate constants (k), activation energies (Ea), and thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation.
Such analyses for this compound would quantify its stability and reactivity under various conditions. For instance, isoconversional kinetic analysis, which has been applied to study the decomposition of 2-nitroimidazole (B3424786) and 4-nitroimidazole, could reveal a multi-step reaction mechanism and show how the positions of substituents affect decomposition kinetics. acs.orgnih.gov Thermodynamic analysis would indicate whether potential reactions are spontaneous and whether they are enthalpically or entropically driven.
Table 2: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction (Note: Data is illustrative as specific studies are unavailable)
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | N/A | kJ/mol |
| Enthalpy of Activation (ΔH‡) | N/A | kJ/mol |
| Entropy of Activation (ΔS‡) | N/A | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | N/A | kJ/mol |
Isotopic Labeling Studies in silico
In silico isotopic labeling studies are a powerful computational tool for elucidating reaction mechanisms. By replacing an atom with one of its isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H) within a computational model, scientists can predict the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction upon isotopic substitution and provides evidence for which bonds are broken or formed in the rate-determining step.
For this compound, such studies could clarify mechanisms of action or degradation. For example, by calculating the vibrational frequencies of the molecule and its transition states with and without isotopic substitution, the KIE can be estimated. This would help determine, for instance, whether a C-H bond on a methyl group or an N-H bond on the amine group is cleaved during a specific reaction pathway. While in silico studies have been adopted for various synthetic derivatives of related heterocycles, specific isotopic labeling simulations for this compound are not documented in the reviewed literature. researchgate.netmdpi.com
Quantum Chemical Descriptors for Reactivity (e.g., Fukui Functions, Dual Descriptor)
Quantum chemical descriptors derived from DFT are used to predict the reactivity of molecules. The Fukui function, f(r), identifies which atomic sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comhackernoon.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com
A related and more precise tool is the dual descriptor (Δf(r)), which can unambiguously distinguish between nucleophilic and electrophilic sites. researchgate.netresearchgate.net Where the dual descriptor is positive, the site is favorable for nucleophilic attack, and where it is negative, it is favorable for electrophilic attack. researchgate.net For this compound, these descriptors would highlight the most reactive centers, likely involving the nitro group (electron-withdrawing) and the amine group (electron-donating), as well as specific atoms within the imidazole ring.
Table 3: Conceptual DFT Reactivity Descriptors (Note: Values are conceptual as specific calculations are unavailable)
| Descriptor | Definition | Predicted Reactive Site on this compound |
|---|---|---|
| Fukui Function (f⁺) | Site for nucleophilic attack | Carbon atom of the nitro group, ring carbons |
| Fukui Function (f⁻) | Site for electrophilic attack | Nitrogen atom of the amine group, ring nitrogens |
| Dual Descriptor (Δf(r)) | Δf(r) > 0: electrophilic site; Δf(r) < 0: nucleophilic site | N/A |
Advanced Computational Methods (e.g., Coupled Cluster Calculations) for High-Accuracy Studies
For achieving very high accuracy in electronic structure calculations, coupled-cluster (CC) theory is often considered the "gold standard" in quantum chemistry. aps.org Methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), can provide energies with "chemical accuracy" (within ~1 kcal/mol of experimental values). chemrxiv.org
These methods are computationally demanding and are typically used to benchmark results from less expensive methods like DFT or for systems where electron correlation effects are particularly strong. For this compound, CCSD(T) calculations could provide highly accurate values for properties like ionization potential, electron affinity, and reaction barrier heights. Such high-level calculations are essential for creating reliable benchmarks for developing and validating other computational models. nih.gov
Solvent Effects in Theoretical Models
Reactions are most often carried out in a solvent, which can significantly influence molecular geometry, reactivity, and electronic properties. Theoretical models account for these effects using either explicit solvent models (including individual solvent molecules) or implicit solvent models (representing the solvent as a continuous medium).
The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are common implicit models that have been successfully applied to study nitroimidazole compounds in aqueous solutions. nih.govrsc.org For this compound, applying a model like SMD would allow for the calculation of solvation free energies and the investigation of how a solvent like water alters its structure and reactivity compared to the gas phase. rsc.orgyoutube.com For example, polar solvents are known to increase the dipole moment and can enhance the reactivity of molecules like metronidazole (B1676534). rsc.org
Based on a comprehensive search of available scientific literature, there is insufficient information to generate an article on the chemical compound “this compound” that adheres to the specific structure and topics requested in your outline.
The search results did not yield specific research findings, data tables, or detailed synthetic applications for this particular isomer. The available literature predominantly focuses on related compounds, such as its isomer 1,2-dimethyl-5-nitro-1H-imidazol-4-amine, or provides general synthesis methods for the broader class of nitroimidazoles.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the detailed subsections of your outline:
Role As a Synthetic Intermediate in Complex Molecule Construction
Derivatization for Enhanced Reactivity or Specific Properties
To maintain scientific accuracy and adhere to the strict constraints of the request, no article can be produced at this time due to the lack of specific data for "1,2-dimethyl-4-nitro-1H-imidazol-5-amine."
Future Directions and Emerging Research Avenues for 1,2 Dimethyl 4 Nitro 1h Imidazol 5 Amine
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 1,2-dimethyl-4-nitro-1H-imidazol-5-amine, future research will likely focus on moving away from traditional, often harsh, nitration and multi-step procedures towards more elegant and sustainable alternatives.
Recent advances in the synthesis of substituted imidazoles have highlighted several promising strategies. rsc.org Methodologies that emphasize regiocontrolled synthesis are of particular importance to ensure the precise placement of functional groups on the imidazole (B134444) ring. rsc.org One emerging area is the use of one-pot reactions where multiple bond-forming events occur in a single reaction vessel, minimizing waste and improving efficiency. rsc.org For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions has been reported, which could be adapted for the synthesis of nitroimidazole derivatives. rsc.org
Furthermore, the principles of green chemistry are expected to play a significant role. This includes the use of renewable solvents, such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), and the development of metal-free catalytic systems. rsc.org For example, a one-pot, metal- and acid-free synthesis of 2,4,5-trisubstituted imidazoles has been developed by reacting internal alkynes with iodine in DMSO to form benzils, which are then reacted in situ with an aldehyde and ammonium (B1175870) acetate. rsc.org Such approaches offer a greener alternative to many existing protocols and could be explored for the synthesis of this compound and its analogs.
Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
| Reagents | Often harsh (e.g., strong acids/nitrating agents) | Milder reagents, catalysts |
| Solvents | Often hazardous organic solvents | Green and renewable solvents (e.g., water, ethanol) |
| Efficiency | Multi-step, lower atom economy | One-pot, cascade reactions, higher atom economy |
| Waste | Significant waste generation | Minimized waste, easier purification |
| Catalysis | Often stoichiometric reagents | Catalytic (metal- or organo-catalyzed) |
Exploration of Undiscovered Reactivity Patterns
While the basic reactivity of the nitroimidazole core is understood, there remains a vast, unexplored chemical space for this compound. Future research will likely delve into uncovering novel transformations and reactivity patterns that can lead to the synthesis of new and complex molecular architectures.
The imidazole scaffold is known for its stability and unique activation features, which allow for selective functionalization at various positions. researchgate.net The presence of both a nitro group and an amine group on the this compound ring offers multiple sites for chemical modification. For instance, the nitro group can undergo nucleophilic substitution, providing a handle for introducing a wide range of functional groups. acs.org
Furthermore, the imidazole core can participate in various cycloaddition reactions. Organocatalytic asymmetric transformations of aromatic heterocycles, including imidazoles, via the in situ formation of reactive dearomatized species have emerged as a powerful tool for constructing cyclohexane-fused heterocycles. researchgate.net Applying such methodologies to this compound could lead to the synthesis of novel three-dimensional structures with potential biological activity.
Advanced Computational Modeling for Predictive Design
The integration of computational chemistry into the drug discovery and materials science workflow has revolutionized the way scientists approach molecular design. For this compound, advanced computational modeling can serve as a powerful predictive tool to guide synthetic efforts and explore potential applications.
Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including geometric parameters, spectroscopic signatures (vibrational frequencies, UV-vis spectra), and reactivity descriptors. nih.gov These calculations can provide insights into the electronic structure of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity. nih.gov For instance, a lower LUMO energy for a nitroimidazole derivative was found to correlate with increased reactivity towards nucleophiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies, often in conjunction with artificial neural networks (ANN), represent another promising avenue. researchgate.net These models can establish correlations between the structural features of imidazole derivatives and their biological activities, such as antimicrobial potency. researchgate.net By training these models on existing data, it becomes possible to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic targets. Machine learning-based approaches are also being used to accelerate the discovery of imidazole-based organic dyes for applications like Dye-Sensitized Solar Cells (DSSCs) by predicting their photovoltaic performance. nih.gov
Table 2: Key Parameters from Computational Studies of Imidazole Derivatives
| Parameter | Description | Application in Predictive Design |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts reactivity, electron-donating/accepting ability. |
| Energy Gap (ΔEg) | Difference between HOMO and LUMO energies. | Correlates with chemical reactivity and stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Indicates stability and reactivity. |
| Chemical Potential (μ) | Tendency of electrons to escape from the system. | Relates to electrophilicity. |
| Global Electrophilicity (ω) | Measure of the stabilization in energy when the system acquires an additional electronic charge. | Predicts electrophilic nature. |
| Hyperpolarizability (β0) | Measure of the non-linear optical response. | Predicts potential for NLO applications. |
Integration in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov The integration of this compound into MCRs could provide rapid access to libraries of complex and diverse molecules. The amine functionality of the molecule makes it a suitable component for imine-based MCRs, which are gaining considerable attention for the synthesis of nitrogen-containing compounds. nih.gov
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. frontiersin.org These processes are highly efficient for building molecular complexity in a single operation. The reactive functionalities on this compound could be exploited to design novel cascade sequences. For example, SRN1 (Substitution Radical-Nucleophilic, Unimolecular) reactions have been explored in the 5-nitroimidazole series, suggesting the potential for radical-based cascade processes. deepdyve.comuq.edu.au
Mechanistic Studies of Complex Transformations Involving the Imidazole Core
A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Future research should focus on detailed mechanistic investigations of complex reactions involving the imidazole core.
The mode of action of many nitroimidazole-based compounds involves the reduction of the nitro group to generate reactive radical species. nih.govresearchgate.net Understanding the factors that influence this bioactivation process is key to designing more effective and selective therapeutic agents. Recent studies have revealed unexpected dual modes of action for some nitroimidazole derivatives, highlighting the complexity of their biological interactions. nih.govacs.org
In the realm of synthetic chemistry, mechanistic studies can elucidate the role of catalysts, solvents, and reaction intermediates. For example, computational and experimental studies on the Michael addition of amines to nitrostyrenes have revealed a protic solvent-mediated mechanism leading to a retro-aza-Henry type process. researchgate.net Similar detailed investigations into reactions involving this compound could uncover subtle mechanistic details that can be exploited for synthetic advantage. A plausible reaction mechanism has been proposed for a novel one-pot synthesis of thiazolylazo derivatives, which could serve as a model for studying similar reactions with nitroimidazoles. acs.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,2-dimethyl-4-nitro-1H-imidazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with substituted imidazole precursors. For example, nitroimidazole derivatives can be synthesized via nitration of dimethylimidazole intermediates under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
- Step 2 : Use tetrakis(dimethylamino)ethylene (TDAE) as a mediator for introducing functional groups at specific positions. This method minimizes side reactions and improves regioselectivity .
- Step 3 : Optimize reaction time and temperature. For nitro-group retention, maintain temperatures below 50°C to prevent decomposition.
- Validation : Confirm purity via HPLC and characterize using / NMR, referencing spectral libraries for imidazole derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - HMBC to resolve ambiguities in nitro and amine group positions. Compare shifts with similar compounds (e.g., 1-methyl-4-nitroimidazole derivatives) .
- X-Ray Diffraction : Employ SHELXL for small-molecule refinement. Key parameters:
- Resolution: ≤1.0 Å for accurate nitro-group orientation.
- Twinning tests: Use PLATON to detect pseudo-symmetry in crystals .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₅H₈N₄O₂; theoretical m/z 156.06) .
Q. How does the compound’s reactivity change under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The nitro group acts as an electron-withdrawing group, stabilizing the imidazole ring. Protonation occurs preferentially at the amine group, altering solubility .
- Basic Conditions : The amine group may deprotonate, increasing nucleophilicity. Monitor for nitro-group reduction (e.g., via TLC with UV detection).
- Experimental Design : Perform pH-dependent stability assays (1–14) with UV-Vis monitoring (λ = 250–400 nm) to track degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density. Key outputs:
- HOMO-LUMO gap (predicts redox behavior).
- Electrostatic potential surfaces (identifies nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER. Correlate with experimental solubility data .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray results) be resolved?
- Methodological Answer :
- Case Study : If NMR suggests axial nitro-group orientation but X-ray shows equatorial, re-examine crystal packing effects. Use SHELXL’s TWIN/BASF commands to refine twinned structures .
- Validation Tools : Cross-check with IR spectroscopy (nitro-group stretching at ~1520 cm⁻¹) and DFT-optimized geometries .
Q. What strategies enable selective functionalization of the amine or nitro group for applications in drug discovery?
- Methodological Answer :
- Amine Protection : Use Boc anhydride to block the amine, allowing nitro-group reduction (e.g., H₂/Pd-C) to an amine for cross-coupling .
- Nitro Group Utilization : Perform Ullmann coupling with aryl halides under CuI catalysis. Monitor regioselectivity via LC-MS .
Q. Are there transition-metal-free methods to synthesize derivatives of this compound?
- Methodological Answer :
- Base-Promoted Cyclization : Use K₂CO₃ in DMF at 80°C to form imidazolone derivatives from amidines and ketones. Yields >70% reported for analogous systems .
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to compare with metal-catalyzed routes .
Q. What are the best practices for refining crystal structures of nitroimidazole derivatives?
- Methodological Answer :
- Software : Use SHELXL for anisotropic displacement parameters (ADPs). Key steps:
- Apply ISOR restraints to nitro-group oxygen atoms.
- Validate with CIF check using checkCIF/PLATON .
- Data Collection : High-resolution (<0.8 Å) data minimizes overfitting. Use Mo-Kα radiation for heavy-atom contrast .
Q. How can the compound’s photostability and thermal stability be systematically evaluated?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
